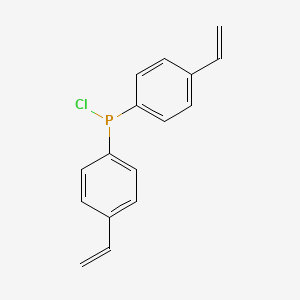
Chlorobis(4-vinylphenyl)phosphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorobis(4-vinylphenyl)phosphine is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to two 4-vinylphenyl groups and one chlorine atom. This compound is of significant interest in the field of organophosphorus chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chlorobis(4-vinylphenyl)phosphine can be synthesized through the reaction of 4-vinylphenylmagnesium bromide with phosphorus trichloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve low temperatures to control the reactivity of the Grignard reagent and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and the use of specialized equipment to maintain the required reaction conditions. The scalability of the synthesis is facilitated by the availability of 4-vinylphenylmagnesium bromide and phosphorus trichloride in bulk quantities .
Análisis De Reacciones Químicas
Types of Reactions
Chlorobis(4-vinylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.
Coordination: The phosphorus atom can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or aryl halides are used in substitution reactions.
Coordination: Transition metal salts, such as palladium or platinum salts, are used to form metal-phosphine complexes.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Formed through substitution reactions.
Metal-Phosphine Complexes: Formed through coordination reactions.
Aplicaciones Científicas De Investigación
Chlorobis(4-vinylphenyl)phosphine has a wide range of applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and synthesis.
Mecanismo De Acción
The mechanism of action of chlorobis(4-vinylphenyl)phosphine involves its ability to act as a ligand, coordinating with transition metals to form complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydroformylation. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.
Tris(4-vinylphenyl)phosphine: Similar to chlorobis(4-vinylphenyl)phosphine but with three 4-vinylphenyl groups instead of two.
Uniqueness
This compound is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for the synthesis of a wide range of derivatives and complexes .
Propiedades
Fórmula molecular |
C16H14ClP |
|---|---|
Peso molecular |
272.71 g/mol |
Nombre IUPAC |
chloro-bis(4-ethenylphenyl)phosphane |
InChI |
InChI=1S/C16H14ClP/c1-3-13-5-9-15(10-6-13)18(17)16-11-7-14(4-2)8-12-16/h3-12H,1-2H2 |
Clave InChI |
JGQQUYOPPMDGBH-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C=C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


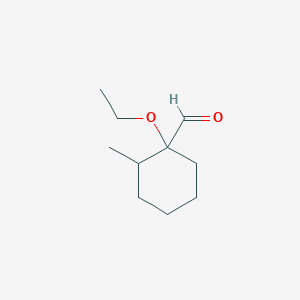
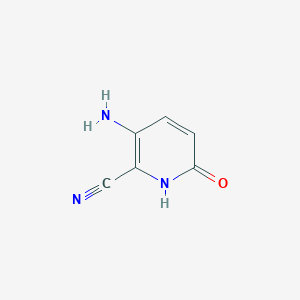
![1-[4-(aminomethyl)-1-methyl-1H-pyrrol-2-yl]-2,2,2-trichloroethan-1-one](/img/structure/B13069243.png)
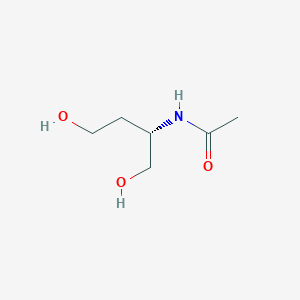
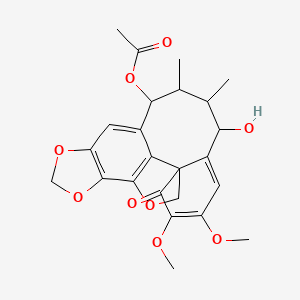
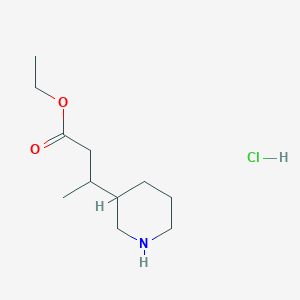

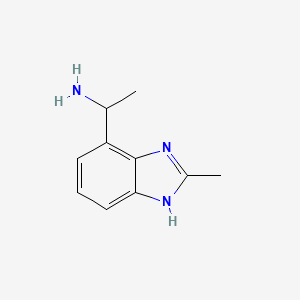
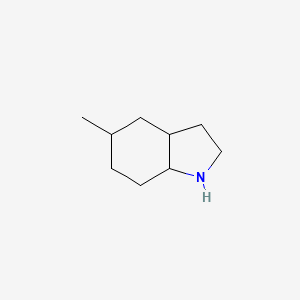
![1,8,12-Triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13069278.png)
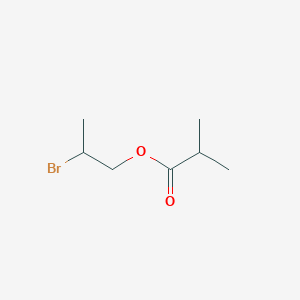

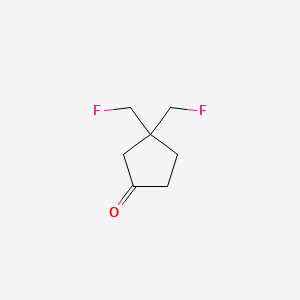
![(3S)-5,5-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13069297.png)
